Mecamylamine-d3 Hydrochloride

Description

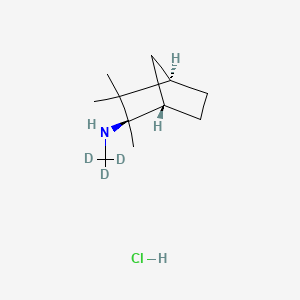

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2R,4R)-2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1/i4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-HUGYAVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@@]1([C@H]2CC[C@H](C2)C1(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857956 | |

| Record name | (1S,2R,4R)-2,3,3-Trimethyl-N-(~2~H_3_)methylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217625-71-2 | |

| Record name | (1S,2R,4R)-2,3,3-Trimethyl-N-(~2~H_3_)methylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecamylamine D3 Hydrochloride in Contemporary Academic Research: an Overview

Deuterium (B1214612) Isotope Effects in Chemical and Biological Systems

The substitution of hydrogen with its heavier isotope, deuterium, can lead to significant changes in the physical and chemical properties of a molecule. osti.govwikipedia.org This phenomenon is known as the deuterium isotope effect. The primary reason for these differences lies in the greater mass of deuterium, which is twice that of protium (B1232500) (the common isotope of hydrogen). wikipedia.org This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, due to a lower zero-point vibrational energy. researchgate.net

One of the most notable consequences of this is the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a C-H bond is faster than that of a C-D bond. researchgate.net This effect has been widely exploited to elucidate the mechanisms of chemical and biological reactions. symeres.comresearchgate.net In pharmacology, the KIE can be utilized to alter the metabolic profile of a drug. By strategically placing deuterium at sites of metabolic attack, the rate of metabolism can be slowed down, potentially leading to improved pharmacokinetic properties, such as a longer half-life and reduced clearance. symeres.com

Deuterium isotope effects are also observed in biological systems. For example, the properties of water are significantly altered when hydrogen is replaced by deuterium, which can impact biochemical reactions. wikipedia.org While high concentrations of heavy water (D₂O) can be toxic to higher organisms, prokaryotes like bacteria can be grown in fully deuterated conditions. wikipedia.org In nuclear magnetic resonance (NMR) spectroscopy, deuterium substitution can cause small shifts in the observed chemical signals, which can be used to study the structure and dynamics of biological macromolecules like proteins. nih.gov

Conceptual Framework of Mecamylamine-d3 Hydrochloride as a Research Probe

Mecamylamine (B1216088) is a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). medchemexpress.comwikipedia.orgguidetopharmacology.org It was originally developed as an antihypertensive agent but is now more commonly used as a research tool to investigate the role of nAChRs in various physiological and pathological processes. wikipedia.orgdrugbank.comdrugbank.com Mecamylamine can cross the blood-brain barrier, allowing it to act on nAChRs in the central nervous system. medchemexpress.comdrugbank.com

This compound is a deuterated form of mecamylamine hydrochloride, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. lgcstandards.com This isotopic labeling makes it a valuable tool in contemporary academic research, primarily for its use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

In a typical bioanalytical assay, a known amount of this compound is added to a biological sample (e.g., plasma) containing the unlabeled mecamylamine. nih.gov Because the deuterated and non-deuterated forms of mecamylamine have nearly identical chemical and physical properties, they behave similarly during sample extraction, cleanup, and chromatographic separation. acanthusresearch.comscioninstruments.com However, they are readily distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium atoms. scioninstruments.com This allows for the precise and accurate quantification of mecamylamine in the sample, as the signal from the internal standard can be used to correct for any analyte loss during the analytical process. clearsynth.com The use of stable isotope-labeled internal standards like this compound is considered the gold standard for quantitative bioanalysis, as it significantly improves the reproducibility and accuracy of the results. acanthusresearch.com

Interactive Data Table: Properties of Mecamylamine and its Deuterated Analog

| Property | Mecamylamine | Mecamylamine-d3 |

| Molecular Formula | C₁₁H₂₁N | C₁₁H₁₈D₃N |

| Primary Use | Antihypertensive, Research Tool wikipedia.org | Internal Standard nih.gov |

| Mechanism of Action | nAChR Antagonist medchemexpress.comguidetopharmacology.org | nAChR Antagonist |

| Blood-Brain Barrier Permeability | Yes medchemexpress.comdrugbank.com | Yes |

Synthetic Methodologies and Isotopic Incorporation of Mecamylamine D3 Hydrochloride

Strategies for Deuterium (B1214612) Labeling in Organic Synthesis

The incorporation of deuterium into organic molecules can be achieved through a variety of synthetic methods, ranging from simple exchange reactions to complex, multi-step syntheses. The choice of strategy depends on the target molecule's structure, the desired position of the label, and the required level of isotopic enrichment.

Common strategies for deuterium incorporation include:

Acid- or Base-Catalyzed H/D Exchange: This is one of the most fundamental methods, where protons on a substrate are exchanged for deuterons from a deuterium source like deuterium oxide (D₂O) under acidic or basic conditions. beilstein-journals.org This method is particularly effective for acidic protons, such as those adjacent to carbonyl groups (enolizable protons), but is generally not suitable for non-activated C-H bonds. beilstein-journals.org

Metal-Catalyzed C-H Activation/Deuteration: Advances in organometallic chemistry have enabled the direct functionalization of C-H bonds. rsc.org Transition metal catalysts, such as those based on palladium, iridium, or titanium, can facilitate the direct exchange of hydrogen for deuterium from sources like D₂O, often in a single step and with high regioselectivity. beilstein-journals.orgrsc.org

Reduction of Functional Groups with Deuterated Reagents: A powerful and widely used method involves the reduction of functional groups using deuterium-delivering reagents. For instance, carbonyls can be reduced to deuterated alcohols using sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). The deuterogenation of alkenes and alkynes using deuterium gas (D₂) with a metal catalyst is another common approach. researchgate.net

Photochemical Deuteration: Emerging techniques utilize light to promote deuterium incorporation. rsc.org Visible-light-induced methods can often be applied in the late stages of synthesis to introduce deuterium into complex molecules under mild conditions. rsc.orgrsc.org

Use of Deuterated Building Blocks: A highly effective method for ensuring the precise location of deuterium atoms is to use a pre-deuterated starting material or reagent in the synthetic pathway. google.com This approach is particularly valuable for complex molecules where other deuteration methods might lack selectivity or lead to unwanted side reactions.

| Strategy | Deuterium Source | Typical Application | Key Features |

| Acid/Base-Catalyzed Exchange | D₂O, CH₃OD | Exchange of acidic protons (e.g., α-carbonyl) | Simple, uses inexpensive deuterium source. beilstein-journals.org |

| Metal-Catalyzed C-H Activation | D₂O, D₂ | Direct deuteration of specific C-H bonds | High selectivity, applicable to unactivated bonds. rsc.org |

| Reduction of Functional Groups | NaBD₄, LiAlD₄, D₂ | Reduction of carbonyls, esters, alkenes, etc. | High incorporation efficiency, predictable outcomes. researchgate.net |

| Photochemical Deuteration | Deuterated solvents, D₂O | Late-stage functionalization of complex molecules | Mild reaction conditions, novel reactivity. rsc.orgrsc.org |

| Deuterated Building Blocks | CD₃I, Nitromethane-d3 | Introduction of deuterated functional groups | Precise label positioning, high isotopic purity. google.com |

Targeted Deuteration Approaches for Mecamylamine (B1216088) Scaffolds

The specific structure of Mecamylamine-d3 Hydrochloride is 2,2,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-3-amine hydrochloride. lgcstandards.com This name reveals that the three deuterium atoms are exclusively located on the nitrogen-bound methyl group. This specificity strongly suggests that the synthetic route relies on the use of a deuterated building block rather than a general H/D exchange method, which would likely result in deuterium incorporation at other positions on the bicyclic scaffold.

The most logical synthetic approach involves a two-step sequence starting from a suitable precursor:

Synthesis of the Precursor Amine: The synthesis begins with the preparation of the des-methyl mecamylamine precursor, which is 2,2,3-trimethylbicyclo[2.2.1]heptan-2-amine. This secondary amine contains the core bicyclic structure of mecamylamine but lacks the N-methyl group.

N-Methylation with a Deuterated Reagent: The secondary amine precursor is then reacted with a deuterated methylating agent to introduce the trideuteriomethyl (-CD₃) group. A common and effective reagent for this purpose is methyl-d3-amine (B1598088) or a salt thereof, which can be prepared via methods such as the reduction of nitromethane-d3. google.com The reaction forms the N-CD₃ bond, yielding the mecamylamine-d3 free base. Finally, treatment with hydrochloric acid (HCl) provides the target compound, this compound.

This building block approach ensures that deuteration occurs only at the desired N-methyl position, preventing isotopic scrambling and leading to a product with high isotopic purity, which is crucial for its intended research applications.

Isotopic Purity and Characterization for Research Applications

For deuterated compounds used as internal standards or in metabolic research, verifying the isotopic purity and confirming the location of the deuterium atoms are essential quality control steps. cdnisotopes.comnih.gov Isotopic purity refers to the percentage of the compound that contains the specified number of deuterium atoms. Several analytical techniques are employed for this characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is a primary tool for determining isotopic purity. nih.gov By comparing the mass spectrum of this compound with its unlabeled counterpart, a clear mass shift can be observed. The molecular weight of the unlabeled mecamylamine free base (C₁₁H₂₁N) is approximately 167.17 g/mol , while the mecamylamine-d3 free base (C₁₁H₁₈D₃N) is approximately 170.19 g/mol . HRMS can distinguish between the unlabeled (D₀), partially deuterated (D₁, D₂), and fully deuterated (D₃) isotopologs. nih.gov The relative abundance of the ion peak corresponding to the D₃ species is used to calculate the isotopic purity. nih.gov

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected Mass Shift |

| Mecamylamine (unlabeled) | C₁₁H₂₁N | 167.1674 u | N/A |

| Mecamylamine-d3 | C₁₁H₁₈D₃N | 170.1862 u | +2.9988 u |

Together, these analytical methods provide comprehensive characterization data, confirming the chemical structure, the precise location of the isotopic label, and the isotopic purity of this compound, ensuring its suitability for high-precision research applications. clearsynth.com

Mechanistic and Molecular Research of Nicotinic Acetylcholine Receptor Antagonism with Mecamylamine D3 Hydrochloride Analogues

Non-Competitive Antagonism of Nicotinic Acetylcholine (B1216132) Receptors

Mecamylamine (B1216088), and by extension its deuterated analogue Mecamylamine-d3 Hydrochloride, functions as a non-selective and non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). wikipedia.orgtocris.comguidetopharmacology.org This means that it does not directly compete with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding site on the receptor. Instead, it binds to a different, allosteric site, which alters the receptor's conformation and prevents it from functioning properly, even when ACh is bound. nih.govnih.gov This mechanism of action is characteristic of a channel blocker, where the antagonist physically obstructs the ion channel pore of the receptor, thereby inhibiting the influx of ions that would normally occur upon activation by an agonist. nih.govnih.gov

The non-competitive nature of mecamylamine's antagonism has been demonstrated in various studies. For instance, its inhibitory effects cannot be completely overcome by increasing the concentration of the agonist, a hallmark of non-competitive inhibition. nih.gov Research has shown that mecamylamine's blockade of nAChRs is voltage-dependent, further supporting the open-channel block mechanism. nih.govnih.gov This implies that the drug's ability to block the channel is influenced by the membrane potential of the neuron.

The potency of mecamylamine varies across different nAChR subtypes. It exhibits preferential activity at the α3β4 subtype with an IC50 value (the concentration required to inhibit 50% of the receptor's response) ranging from 90 to 640 nM. caymanchem.com Its potency is lower for other subtypes such as α4β2, α3β2, and α7, with IC50 values in the micromolar range. caymanchem.com This differential sensitivity across subtypes highlights the complexity of its interaction with the diverse family of nAChRs.

Ligand-Receptor Interaction Studies through Deuterium (B1214612) Labeling

The use of stable isotope-labeled compounds, such as this compound, is a powerful tool in mechanistic and pharmacokinetic studies. symeres.com Deuterium labeling, where hydrogen atoms are replaced by their heavier isotope, deuterium, can provide valuable insights into a drug's metabolic pathways, bioavailability, and interactions with its target. symeres.com Specifically for this compound, the deuterium label serves as a tracer, allowing researchers to distinguish the administered compound from its non-deuterated counterparts and endogenous molecules in biological systems. This is particularly useful in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to precisely track the ligand's binding and dissociation from the receptor. symeres.comnih.gov

Alpha and Beta Subunit Sequence Dependence in Receptor Antagonism

The sensitivity of nAChRs to mecamylamine is critically dependent on the amino acid sequences of their constituent alpha (α) and beta (β) subunits, particularly within the second transmembrane domain (TM2) which lines the ion channel. nih.govnih.gov Studies using chimeric receptors, where parts of different subunits are swapped, have revealed that specific residues within the β subunit's TM2 domain are major determinants of mecamylamine's potency.

For example, substituting just four amino acids from the muscle β1 subunit into the neuronal β4 subunit can decrease mecamylamine's potency by a factor of 200. nih.gov This dramatic change underscores the importance of the specific amino acid composition of the channel pore in mediating the drug-receptor interaction. Further analysis through point mutations has identified the residue at the 6' position within the β subunit's TM2 domain as being particularly crucial for determining the effects of mecamylamine. nih.gov Interestingly, the same sequence elements that govern mecamylamine sensitivity also appear to influence the inhibitory effects of nicotine (B1678760) in a reciprocal manner. nih.gov

Transmembrane Domain Interactions and Enantiomeric Modulations

Mecamylamine exists as a racemic mixture of two stereoisomers, or enantiomers: (S)-(+)-mecamylamine and (R)-(-)-mecamylamine. These enantiomers can exhibit different pharmacological properties and interact differently with the nAChR. wikipedia.orgnih.gov Research using NMR and molecular docking has elucidated the distinct binding modes of these enantiomers within the transmembrane domain (TMD) of the human α4β2 nAChR, a subtype highly implicated in nicotine addiction. nih.govnih.govacs.org

These studies have revealed that both enantiomers bind to multiple sites within the TMD, including both luminal (channel-lining) and non-luminal sites. nih.gov The specific interactions, however, differ between the enantiomers and are also dependent on the stoichiometry of the receptor (the ratio of α to β subunits, i.e., (α4)2(β2)3 or (α4)3(β2)2). nih.gov For instance, in the (α4)2(β2)3 stoichiometry, (S)-(+)-mecamylamine interacts with specific luminal sites, while other intersubunit sites are shared by both enantiomers. nih.gov In contrast, in the (α4)3(β2)2 stoichiometry, both enantiomers bind with different orientations to certain sites, while other sites are exclusively occupied by the (R)-(-) enantiomer. nih.gov These findings provide a structural basis for the allosteric modulation exerted by each mecamylamine enantiomer and can guide the development of more selective nAChR antagonists.

Conformational State Modulation of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors can exist in several conformational states, including resting, activated (open), and desensitized (closed and unresponsive to agonist). Mecamylamine's interaction with the receptor is state-dependent, with a preference for the open channel state. nih.gov This is consistent with its mechanism as an open-channel blocker.

The binding of mecamylamine within the ion channel stabilizes the receptor in a non-conducting state, effectively preventing the flow of ions. nih.gov Furthermore, the presence of allosteric modulators can influence the conformational landscape of the receptor and, consequently, its sensitivity to antagonists like mecamylamine. researchgate.netunimi.it For example, positive allosteric modulators (PAMs) that enhance agonist-induced channel opening can also alter the binding and efficacy of channel-blocking antagonists. researchgate.net Understanding how compounds like this compound modulate these conformational states is crucial for developing drugs that can selectively target specific receptor populations or functional states.

Ganglionic Blocking Mechanisms in Neural Systems

Mecamylamine is well-known for its action as a ganglionic blocker, meaning it inhibits the transmission of nerve impulses through the autonomic ganglia. drugbank.comtaylorandfrancis.com These ganglia are critical relay stations in the peripheral nervous system, where preganglionic neurons communicate with postganglionic neurons. The primary neurotransmitter at this synapse is acetylcholine, acting on nicotinic receptors on the postganglionic neuron. taylorandfrancis.com

By antagonizing these nicotinic receptors, mecamylamine effectively blocks the entire output of the autonomic nervous system, affecting both sympathetic and parasympathetic signaling. drugbank.comtaylorandfrancis.com This non-selective blockade leads to a reduction in sympathetic tone, causing vasodilation and a decrease in blood pressure, which was the basis for its original use as an antihypertensive agent. drugbank.com

Studies on the rabbit superior cervical ganglion have shown that mecamylamine's ganglionic blocking action is due to both presynaptic and postsynaptic inhibitory effects. nih.gov Postsynaptically, it blocks the nAChRs on the ganglion cells. nih.gov Presynaptically, it appears to reduce the amount of acetylcholine released from the nerve terminal. nih.gov This dual mechanism contributes to its potent ganglionic blocking activity.

Interaction with Other Neurotransmitter Systems

The effects of mecamylamine are not confined to the cholinergic system. By modulating nicotinic receptors, which are widely distributed throughout the central and peripheral nervous systems, mecamylamine can indirectly influence the activity of other neurotransmitter systems.

A significant interaction exists between the cholinergic and dopaminergic systems. Nicotinic receptors are present on dopamine-releasing neurons, and their activation can facilitate dopamine (B1211576) release. brieflands.comuky.edu By blocking these receptors, mecamylamine can attenuate nicotine-induced dopamine release, a key mechanism underlying nicotine's rewarding and addictive properties. brieflands.comresearchgate.net This interaction forms the basis for investigating mecamylamine in the context of addiction.

Furthermore, there is evidence of interplay between nicotinic receptors and the opioidergic system in modulating reward pathways. brieflands.com Studies have shown that mecamylamine can inhibit morphine-induced conditioned place preference, suggesting that nAChRs are involved in mediating opioid reward. nih.govbrieflands.com The antidepressant-like effects of mecamylamine observed in some studies may also be linked to its modulation of various neurotransmitter systems beyond acetylcholine. medchemexpress.comnih.gov

Dopaminergic System Modulation

Mecamylamine, as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), significantly modulates the dopaminergic system. These nAChRs are located on dopamine (DA) axon terminals in various brain regions, and their activation enhances DA release. nih.gov By blocking these receptors, mecamylamine inhibits the release of dopamine.

Research using rat striatal slices has demonstrated that mecamylamine inhibits nicotine-evoked dopamine release. nih.gov This action is crucial in the context of the brain's reward and reinforcement pathways, which are heavily reliant on mesolimbic dopamine. nih.gov Studies have shown that systemic administration of mecamylamine reduces ethanol-induced DA release in the nucleus accumbens (NAc). This effect is localized to the ventral tegmental area (VTA), a key area for dopamine production, as direct infusion of mecamylamine into the VTA, but not the NAc, diminishes this DA release.

Furthermore, mecamylamine has been observed to slow the depletion of dopamine in both the striatum and mesolimbic areas, which is consistent with its function in inhibiting dopamine release. nih.gov In nicotine-treated mice, mecamylamine administration also leads to a decrease in dopamine output in the nucleus accumbens. sigmaaldrich.com The interaction between nAChRs and dopamine is critical for synaptic plasticity, such as long-term depression (LTD) in the striatum, which is dependent on both dopamine and nAChR activation. nih.gov By antagonizing nAChRs, mecamylamine disrupts these fundamental processes. nih.gov

Serotonergic (5-HT) System Interactions

Mecamylamine exhibits complex interactions with the serotonergic (5-HT) system. It is known to bind to nAChRs on neurons that regulate the firing frequency of serotonergic cells and the release of serotonin (B10506). ibro.org Research has shown that mecamylamine can potentiate the effects of selective serotonin reuptake inhibitors (SSRIs), suggesting a synergistic relationship. nih.gov

Interestingly, the effects of mecamylamine on the 5-HT system can be stereoisomer-specific. Studies on rat brain slices containing the dorsal raphe nucleus (DRN), a major center for serotonin neurons, found that both S-(+)-mecamylamine (S-mec) and R-(-)-mecamylamine (R-mec) increased the firing rate of these neurons, though S-mec had a more pronounced effect. ibro.orgnih.gov Specifically, S-mec increased the firing frequency by 40%, while R-mec produced a 22% increase. nih.gov

Further investigation revealed that S-mec acts as a positive allosteric modulator at high-sensitivity α4β2 nAChRs on glutamate (B1630785) terminals, which enhances excitatory signals to 5-HT neurons. nih.gov This leads to an increased firing rate of serotonergic neurons. ibro.org When S-mec was administered with a nAChR agonist, the firing rate of serotonin neurons increased by 65%, significantly more than with the agonist alone. ibro.org This suggests a modulatory role for S-mec on high-sensitivity nicotinic receptors. ibro.org

GABAergic and Glutamatergic Pathway Influences

Mecamylamine's antagonism of nAChRs leads to significant, albeit indirect, influences on the primary inhibitory (GABAergic) and excitatory (glutamatergic) systems in the brain. Nicotinic receptors are present on both GABAergic and glutamatergic nerve terminals, and mecamylamine's interaction with these can alter the balance of neurotransmission.

Studies focusing on the dorsal raphe nucleus (DRN) have shown that mecamylamine increases glutamatergic input while decreasing GABAergic input to serotonin neurons. medchemexpress.commedchemexpress.com At low concentrations, mecamylamine is thought to act as an agonist at α4β2 nAChRs on glutamatergic terminals, thereby increasing local glutamate release. nih.gov This results in a 112% increase in the frequency of spontaneous excitatory postsynaptic currents in 5-HT neurons. nih.gov

Adenosinergic System Interplay

The antagonism of nicotinic receptors by mecamylamine also involves interplay with the adenosinergic system. Adenosine (B11128) is a neuromodulator that plays a significant role in regulating neuronal excitability. Research has demonstrated that mecamylamine can block the action of neostigmine, a substance that increases extracellular adenosine levels in the rat cerebral cortex. sigmaaldrich.com This finding suggests an interaction between the cholinergic system, targeted by mecamylamine, and the adenosinergic system. The precise mechanisms of this interplay are complex and continue to be an area of active research, but it highlights the broad-spectrum effects of nAChR antagonism on various neuromodulatory systems.

Cellular and Subcellular Effects

Calcium Flux and Channel Regulation

Mecamylamine exerts significant effects at the cellular level by regulating calcium (Ca2+) flux and ion channels. As a non-competitive antagonist of nAChRs, which are themselves ligand-gated ion channels with permeability to Ca2+, mecamylamine directly impacts intracellular calcium concentrations. uab.edumdpi.com

In cultured mouse cerebral cortical neurons, long-term exposure to nicotine up-regulates L-type voltage-dependent calcium channels (VDCCs). Mecamylamine has been shown to counteract the KCl-induced 45Ca2+ influx through these channels, effectively reversing the effect of chronic nicotine exposure. sigmaaldrich.comnih.gov This indicates that mecamylamine's antagonism of nAChRs prevents the downstream changes in other calcium channel types. sigmaaldrich.comnih.gov

Studies in various cell types have confirmed mecamylamine's role in blocking calcium influx. In human umbilical vein endothelial cells (HUVECs), mecamylamine blocks nicotine-induced Ca2+ accumulation. nih.gov Similarly, in bovine chromaffin cells, mecamylamine fully blocks the intracellular calcium transients induced by nicotine, confirming the response is mediated by non-α7 nAChRs. uva.es The compound's ability to block these channels prevents the pathological elevation of intracellular calcium that can be triggered by nAChR agonists. mdpi.com This blockade of calcium influx is a fundamental aspect of its mechanism, as Ca2+ is a critical second messenger that initiates numerous downstream signaling cascades. uab.edumdpi.com

| Experimental Model | Agonist/Stimulus | Mecamylamine Effect | Finding | Citation |

| Mouse Cerebral Cortical Neurons | 30 mM KCl (after nicotine exposure) | Counteracted influx | Abolished the enhanced KCl-induced 45Ca2+ influx via L-type VDCCs. | sigmaaldrich.comnih.gov |

| Human Endothelial Cells (HUVECs) | Nicotine | Blocked accumulation | Prevented nicotine-induced intracellular Ca2+ accumulation. | nih.gov |

| Bovine Chromaffin Cells | Nicotine | Fully blocked transients | Inhibited intracellular Ca2+ transients mediated by non-α7 nAChRs. | uva.es |

| Rabbit Aorta Strips | Potassium (25mM) | Reduced contraction (68%) | Partially interfered with the utilization of extracellular calcium. | capes.gov.br |

| Isolated Rat Acini | Nicotine | Abrogated secretory events | Implicated Ca2+ as a downstream effector of nAChR activation. | mdpi.com |

Signal Transduction Pathway Alterations (e.g., ERK1/2)

The effects of mecamylamine extend to intracellular signal transduction pathways, most notably the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which is a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is crucial for processes like cell proliferation and neuroplasticity.

Activation of nAChRs by agonists like nicotine typically leads to an increase in the phosphorylation of ERK1/2 (pERK1/2), indicating pathway activation. researchgate.netspandidos-publications.com This activation is often dependent on the initial influx of calcium. uab.edunih.gov As an antagonist, mecamylamine blocks this cascade. In human endothelial cells, mecamylamine prevents the nicotine-induced phosphorylation of ERK1/2 and p38 MAPK by first blocking the necessary Ca2+ accumulation. nih.gov

In studies with spinal cord neurons, nicotine exposure was shown to upregulate pERK1/2 levels, an effect mediated by the α7 nAChR subtype and inhibitable by mecamylamine. researchgate.net Similarly, in pancreatic tumor cells, mecamylamine can reduce the nicotine-facilitated increase in ERK1/2 phosphorylation. medchemexpress.comphysiology.org This interruption of the ERK1/2 pathway demonstrates how mecamylamine's primary action at the cell surface receptor translates into significant alterations in downstream cellular signaling, which can affect long-term cellular functions. researchgate.netnih.gov

Endothelial Cell Processes and Angiogenesis

The role of nicotinic acetylcholine receptor (nAChR) antagonism in modulating the formation of new blood vessels, a process known as angiogenesis, is a significant area of mechanistic and molecular research. While studies specifically detailing the effects of this compound on endothelial cell processes are not prevalent in the current body of scientific literature, the biological activity of this deuterated compound is expected to be representative of its non-deuterated counterpart, Mecamylamine. Mecamylamine hydrochloride is a non-selective, non-competitive antagonist of nAChRs. medchemexpress.com The following research findings, therefore, focus on the well-documented effects of Mecamylamine on endothelial cell function and angiogenesis, providing a foundational understanding of the mechanistic pathways that would be modulated by its deuterated analogue.

Research has demonstrated that vascular endothelial cells express nAChRs, and the activation of these receptors, either by the endogenous ligand acetylcholine or by exogenous agonists like nicotine, can promote key processes in angiogenesis. nih.govnih.gov These processes include endothelial cell proliferation, migration, and the formation of three-dimensional tubular structures, which are the foundational steps of new blood vessel formation. nih.govarvojournals.org

Mecamylamine, by blocking these nAChRs, has been shown to effectively inhibit these pro-angiogenic activities. Studies have revealed that Mecamylamine can suppress both basal and nicotine-stimulated angiogenesis. nih.govarvojournals.org Furthermore, its inhibitory action extends to angiogenesis stimulated by other critical growth factors, such as vascular endothelial growth factor (VEGF). nih.govarvojournals.org The VEGF-induced migration of endothelial cells is partially blocked by Mecamylamine, and the formation of tube-like structures by human retinal and choroidal endothelial cells in response to VEGF is also suppressed by this nAChR antagonist. nih.govarvojournals.org

The inhibitory effect of Mecamylamine on endothelial network formation has been observed to be dose-dependent. nih.govjci.org For instance, in in-vitro models using human dermal microvascular endothelial cells (HDMVEC), Mecamylamine has been shown to significantly attenuate the formation of these networks. nih.gov A concentration of 0.1 µM Mecamylamine was found to cause a reduction of over 50% in tube formation. nih.gov This inhibitory effect is not limited to dermal endothelial cells, as similar suppressive actions have been noted in human retinal endothelial cells (HREC) and human choroidal endothelial cells (HCEC). nih.gov

The α7 nAChR subunit, a specific isoform of the nicotinic receptor, appears to be a key mediator in these angiogenic processes. jci.orgspandidos-publications.comacs.org Antagonism of this particular receptor subunit has been shown to significantly inhibit endothelial network formation. jci.org This suggests that the anti-angiogenic effects of a broad-spectrum nAChR antagonist like Mecamylamine are, at least in part, mediated through the blockade of the α7 nAChR pathway.

In vivo studies have further corroborated these in vitro findings. In models of inflammatory angiogenesis, Mecamylamine has been shown to inhibit the neovascularization of subcutaneously implanted sponges, even in the absence of external nicotine stimulation. arvojournals.orgjci.org Additionally, in murine models of choroidal neovascularization (CNV), a pathological process in certain eye diseases, systemic or topical administration of Mecamylamine was found to suppress the formation of these abnormal blood vessels. nih.govarvojournals.org

Research Findings on Mecamylamine's Anti-Angiogenic Effects

| Cell Type | Experimental Model | Key Findings | Reference(s) |

| Human Dermal Microvascular Endothelial Cells (HDMVEC) | In vitro tube formation assay (Matrigel) | Mecamylamine (1–100 nM) dose-dependently attenuated endothelial network formation. A reduction of over 50% in tube formation was observed at a concentration of 0.1 µM. | nih.gov |

| Human Retinal Endothelial Cells (HREC) | In vitro tube formation assay (Matrigel) with VEGF stimulation | Mecamylamine (1 µM) abolished the VEGF-induced increase in tube length. | nih.gov |

| Human Choroidal Endothelial Cells (HCEC) | In vitro tube formation assay (Matrigel) with VEGF stimulation | Mecamylamine (1 µM) abolished the VEGF-induced increase in tube length. | nih.gov |

| Endothelial Cells (Generic) | In vitro angiogenesis model | Increasing concentrations of Mecamylamine completely and reversibly inhibited endothelial network formation. | jci.org |

| Murine Model | Choroidal Neovascularization (CNV) | Systemic administration of Mecamylamine suppressed both basal and nicotine-stimulated CNV. Topical application also suppressed CNV. | nih.govarvojournals.org |

| Murine Model | Inflammatory Angiogenesis (subcutaneous sponge implant) | Mecamylamine inhibited neovascularization in the absence of exogenous nicotine. | arvojournals.orgjci.org |

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research with Mecamylamine D3 Hydrochloride

Application of Stable Isotope-Labeled Compounds in Pharmacokinetic Research

Stable isotope-labeled (SIL) compounds are powerful tools in pharmacokinetic research. symeres.com Their primary application is in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where they serve as ideal internal standards. symeres.com Because SIL compounds, such as Mecamylamine-d3 Hydrochloride, are chemically identical to the parent drug, their behavior during sample extraction, chromatography, and ionization is nearly indistinguishable from the non-labeled analyte, ensuring highly accurate and precise quantification. musechem.com

Beyond use as internal standards, SIL compounds are instrumental in advanced pharmacokinetic studies. nih.gov For instance, they enable "cassette" dosing or simultaneous administration of the labeled and unlabeled drug through different routes (e.g., intravenous labeled and oral unlabeled). researcher.life This methodology allows for the precise determination of absolute bioavailability and the characterization of metabolic pathways in a single experiment, reducing inter-individual variability. researcher.life Tracing the metabolic fate of this compound allows researchers to observe how the molecule is absorbed, distributed, and metabolized in the body with high fidelity.

Pharmacokinetic Modeling Approaches (e.g., One-Compartment Linear Kinetic Models)

Pharmacokinetic data, such as plasma concentrations measured over time, are analyzed using mathematical models to describe and predict a drug's behavior in the body. For Mecamylamine (B1216088), a one-compartment linear kinetic model has been shown to effectively describe its plasma concentration profile. nih.govchdr.nl In this model, the body is treated as a single, uniform compartment into which the drug distributes and from which it is eliminated.

When studying this compound, data from preclinical models would be fitted to such a model to derive key PK parameters. These parameters include the elimination rate constant (k_el), volume of distribution (Vd), clearance (CL), and elimination half-life (t_1/2). nih.govnih.gov By comparing these parameters with those of non-deuterated mecamylamine, researchers can quantify the impact of deuteration on the drug's disposition.

Table 1: Illustrative Comparison of Pharmacokinetic Parameters for Mecamylamine vs. This compound (Hypothetical Data)

This table presents a hypothetical comparison based on the expected outcomes of deuteration on a metabolic "soft spot," as discussed in the following sections. Actual values would require specific preclinical studies.

| Parameter | Mecamylamine (Unlabeled) | This compound | Expected Change with Deuteration |

| Half-life (t1/2) | ~10-12 hours | ~15-20 hours | Increase |

| Clearance (CL) | ~0.28 L/min | ~0.19 L/min | Decrease |

| Area Under the Curve (AUC) | Lower | Higher | Increase |

Isotope Effects on Metabolic Pathways and Clearance Mechanisms

The strategic placement of deuterium (B1214612) atoms can significantly alter a drug's metabolic profile, an outcome rooted in the kinetic isotope effect. juniperpublishers.comnih.gov

The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. informaticsjournals.co.in The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than the corresponding carbon-hydrogen (C-H) bond. informaticsjournals.co.in Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate. ijeat.org

For many drugs, metabolism by cytochrome P450 (CYP) enzymes involves the cleavage of a C-H bond as the rate-limiting step. nih.govjuniperpublishers.com Mecamylamine is known to undergo N-demethylation, a common metabolic pathway mediated by CYP enzymes, which involves the removal of its methyl group. nih.gov By replacing the hydrogens on this methyl group with deuterium (to form a -CD3 group), the rate of this N-demethylation pathway is expected to be significantly reduced due to the KIE. juniperpublishers.com This selective deuteration can slow down the metabolic process at this specific site. nih.gov

In preclinical research, this is often assessed using in vitro systems like liver microsomes, which contain a high concentration of CYP enzymes. portico.org By incubating both Mecamylamine and this compound with these microsomes, researchers can directly compare their rates of metabolism.

Table 2: Illustrative Comparison of In Vitro Metabolic Stability in Rat Liver Microsomes (Hypothetical Data)

This table shows a hypothetical outcome where the deuterated compound exhibits greater stability.

| Compound | Half-life in Microsomes (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mecamylamine | 25 | 40 |

| This compound | 45 | 22 |

This enhanced stability means that for a given dose, this compound would likely remain in the system at therapeutic concentrations for a longer duration compared to its non-deuterated counterpart. juniperpublishers.com

The volume of distribution (Vd) is a pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. It is primarily influenced by a drug's physicochemical properties, such as its lipophilicity, size, and binding to plasma proteins and tissues. nih.gov

Metabolic Stability and Deuteration Impact

Pharmacodynamic Modeling and Neurophysiological Correlates

Pharmacodynamic (PD) modeling aims to quantify the relationship between drug concentration and its pharmacological effect. Mecamylamine, as an nAChR antagonist, produces measurable effects on the central nervous system, including temporary changes in cognitive function, which can be used as a "pharmacological challenge" in clinical studies. nih.govnih.govresearchgate.net

The altered pharmacokinetic profile of this compound—specifically its longer half-life and higher plasma exposure (AUC)—would be expected to influence its pharmacodynamic profile. A more stable and sustained plasma concentration could lead to a more prolonged and consistent occupancy of nAChRs. juniperpublishers.com This could translate to a longer duration of its neurophysiological effects.

Integration of Pharmacokinetic and Pharmacodynamic Data via Nonlinear Mixed-Effects Methods

Nonlinear mixed-effects (NLME) modeling is a powerful statistical approach used in pharmacokinetic and pharmacodynamic analyses, particularly for sparse data sets often generated in preclinical and clinical studies. urncst.comresearchgate.netwikipedia.org This method allows for the simultaneous analysis of data from a population of individuals, estimating both fixed effects (population-typical parameters) and random effects (inter-individual variability). urncst.comresearchgate.netnih.gov

The key findings from the NLME modeling of mecamylamine revealed that a one-compartment linear kinetic model best described its plasma concentrations. drugbank.com The model was able to quantify the relationship between mecamylamine plasma levels and specific pharmacodynamic outcomes, such as impaired accuracy in short-term memory tasks and changes in blood pressure. drugbank.com

For this compound, a similar NLME modeling approach in preclinical studies would be invaluable. The model structure would likely be similar to that of mecamylamine, but the pharmacokinetic parameter estimates could differ due to the kinetic isotope effect (KIE). By administering this compound to a cohort of preclinical subjects (e.g., rodents) and collecting plasma concentration and pharmacodynamic data over time, an NLME model could be developed.

This model would aim to:

Characterize the population pharmacokinetics of this compound, including its absorption, distribution, and elimination parameters.

Quantify the inter-individual variability in these pharmacokinetic parameters.

Establish a concentration-effect relationship, linking the plasma concentrations of this compound to its pharmacodynamic effects on nAChRs.

The data generated from such a study would be crucial for understanding the in vivo behavior of the deuterated compound and for predicting its effects in different preclinical scenarios. Below is an interactive data table with pharmacokinetic parameters for mecamylamine based on a published NLME study, which could serve as a baseline for comparison with future studies on this compound. drugbank.com

Table 1: Population Pharmacokinetic Parameters of Oral Mecamylamine in Healthy Subjects (based on NLME Modeling)

| Parameter | Value | Unit |

|---|---|---|

| Clearance (CL/F) | 0.28 ± 0.015 | L/min |

| Volume of Distribution (Vd/F) | 291 ± 5.15 | L |

| EC₅₀ (for visual/fine motor coordination) | 97 | µg/L |

Physiologically Based Pharmacokinetic (PBPK) Modeling Considerations for Deuterated Compounds

Physiologically based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the ADME (absorption, distribution, metabolism, and excretion) of a drug in the body based on physiological, biochemical, and physicochemical properties. medchemexpress.comgoogle.com PBPK models are composed of compartments representing different organs and tissues, interconnected by blood flow, allowing for the prediction of drug concentrations in various parts of the body. medchemexpress.com

When developing a PBPK model for a deuterated compound like this compound, a critical consideration is the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium, a heavier and stable isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. lgcstandards.comnih.gov This increased bond strength can lead to a slower rate of metabolic reactions where the cleavage of this bond is the rate-limiting step.

The primary advantages of deuteration in drug design often stem from the KIE, which can lead to:

Increased half-life: A lower clearance rate will result in a longer elimination half-life, meaning the drug remains in the body for a longer period. lgcstandards.com

Altered metabolite profile: Deuteration can shift the metabolic pathway away from the deuterated site, potentially reducing the formation of certain metabolites, which may be beneficial if those metabolites are associated with adverse effects.

However, it is important to note that the in vivo effects of deuteration are not always predictable and can be complex. Metabolic switching, where the body compensates by metabolizing the drug at an alternative site, can sometimes negate the intended benefits of deuteration.

For this compound, the deuterium atoms are on the N-methyl group. N-demethylation is a common metabolic pathway for many drugs. If this pathway is significant for mecamylamine and is the rate-limiting step in its metabolism, then this compound would be expected to have a lower clearance and longer half-life compared to its non-deuterated counterpart.

A PBPK model for this compound would need to incorporate these potential changes in metabolism. The model would be built using known physiological parameters for the preclinical species and drug-specific parameters for this compound. The in vitro metabolic stability of this compound would need to be determined and compared to that of mecamylamine to quantify the KIE. This information would then be used to inform the metabolic clearance parameters within the PBPK model.

Below is an interactive, theoretical data table illustrating the potential impact of deuteration on the pharmacokinetic parameters of mecamylamine. This table compares published data for mecamylamine with hypothetical data for this compound, assuming a significant kinetic isotope effect.

Table 2: Comparison of Preclinical Pharmacokinetic Parameters of Mecamylamine and Hypothetical this compound

| Parameter | Mecamylamine | This compound (Hypothetical) | Unit |

|---|---|---|---|

| Cmax | 64.5 | ~70-80 | ng/mL |

| Tmax | 2.5 | ~2.5-3.0 | h |

| AUC (0-inf) | ~700 | ~900-1100 | ng·h/mL |

| Half-life (t1/2) | 11.7 | ~15-18 | h |

| Clearance (CL/F) | 17.9 | ~12-14 | L/h |

Note: The values for this compound are hypothetical and are projected based on the principles of the kinetic isotope effect, assuming that N-demethylation is a key metabolic pathway.

Analytical Research Applications of Mecamylamine D3 Hydrochloride As a Stable Isotope Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution (SID) Mass Spectrometry (MS) is a highly precise quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). scioninstruments.com Mecamylamine-d3 Hydrochloride is an ideal internal standard for the quantification of mecamylamine (B1216088). The core principle of SID-MS involves adding a known quantity of the isotopically labeled standard (e.g., this compound) to a sample before any processing or analysis.

This standard is nearly identical to the analyte of interest in its chemical and physical properties. scioninstruments.com Because of this, it experiences similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. wuxiapptec.com Any loss of analyte during extraction, or fluctuations in instrument signal due to matrix effects, will be mirrored by a proportional loss or fluctuation in the internal standard. scioninstruments.comwuxiapptec.com

The mass spectrometer distinguishes between the analyte and the stable isotope-labeled internal standard based on their mass-to-charge (m/z) ratio difference. scioninstruments.com The three deuterium (B1214612) atoms in this compound give it a higher mass than the unlabeled mecamylamine. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification of the analyte can be achieved, effectively correcting for variations that would otherwise compromise the analytical result. wuxiapptec.com

Quantitative Analysis in Biological Matrices using this compound as Internal Standard

The quantification of xenobiotics in complex biological matrices such as plasma, urine, or tissue is a significant challenge in bioanalysis. The use of a stable isotope-labeled internal standard like this compound is the preferred approach for such applications, particularly with LC-MS/MS methods. scioninstruments.com These standards are considered the gold standard because they co-elute with the analyte and exhibit nearly identical ionization efficiency, thus providing the most effective compensation for matrix effects and procedural losses. scioninstruments.com

Developing a robust LC-MS/MS method is essential for the accurate quantification of mecamylamine in biological samples. The process involves optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: The goal is to achieve a sharp, symmetrical peak for mecamylamine, well-separated from other matrix components to minimize interference. This involves selecting an appropriate column (e.g., a C18 column) and mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization). researchgate.net A gradient elution is often employed to ensure efficient separation.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for both mecamylamine and its deuterated internal standard, this compound, and then monitoring a specific product ion for each after fragmentation. The transition from precursor to product ion is highly specific, minimizing the chance of interference from other compounds.

Below is a table showing a hypothetical set of optimized parameters for an LC-MS/MS method.

| Parameter | Typical Condition | Purpose |

| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm | Provides hydrophobic retention for separation of mecamylamine from polar matrix components. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and protonation for positive ion mode MS. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte from the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for the column dimensions to ensure efficient separation. |

| Injection Volume | 2 - 10 µL | The amount of prepared sample introduced into the LC system. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for ionizable compounds like mecamylamine. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transition (Analyte) | e.g., m/z 168.2 → 95.1 | Specific mass transition for quantifying mecamylamine. (Hypothetical values) |

| MRM Transition (IS) | e.g., m/z 171.2 → 98.1 | Specific mass transition for quantifying this compound, reflecting the +3 mass unit shift. (Hypothetical values) |

Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analyte before LC-MS/MS analysis. chromatographyonline.com The choice of technique depends on the properties of the analyte and the matrix. chromatographyonline.com Since this compound closely mimics the behavior of mecamylamine, it can be added at the very beginning of the sample preparation process to account for any analyte loss. wuxiapptec.com

Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). scioninstruments.com The choice of solvent is guided by the analyte's hydrophobicity (log P value). chromatographyonline.com

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while impurities are washed away. scioninstruments.com The analyte is then eluted with a small volume of solvent. For a basic compound like mecamylamine, a cation-exchange SPE cartridge could be used. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Role in Method Validation and Analytical Accuracy

This compound is instrumental in the validation of analytical methods according to regulatory guidelines. clearsynth.com Method validation ensures that the analytical procedure is accurate, precise, and reliable for its intended purpose. clearsynth.com

The inclusion of a deuterated internal standard helps to:

Enhance Accuracy and Precision: By correcting for procedural variations, the internal standard significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of the measurements. clearsynth.com

Compensate for Matrix Effects: The co-eluting deuterated standard experiences the same ion suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification. scioninstruments.comclearsynth.com

Establish Calibration Curves: Calibration standards, prepared in the same biological matrix as the samples, are treated with the internal standard. The plot of the analyte/internal standard peak area ratio against the analyte concentration is used to generate a calibration curve for quantifying unknown samples. clearsynth.com

Assess Recovery: While the primary role of a deuterated standard is not to measure recovery (as it normalizes for loss), consistent internal standard response across the analytical batch can be monitored as a quality control measure to detect significant issues in the sample preparation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing

While mass spectrometry is used for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity, purity, and specific location of the deuterium atoms in this compound.

Isotopic Abundance and Purity: Quantitative NMR (qNMR) techniques can be used to determine the isotopic abundance of deuterium in the labeled compound. nih.gov A combination of ¹H NMR and ²H (deuterium) NMR can provide a highly accurate measure of the degree of deuteration. nih.gov In ¹H NMR, the reduction in signal intensity at the site of deuteration provides information on the labeling efficiency. In ²H NMR, a direct signal from the deuterium nucleus is observed. magritek.com

Site-Specific Information: A key advantage of NMR is its ability to provide site-specific information. rug.nl The NMR spectrum reveals the exact position of the deuterium labels within the molecular structure, which is crucial for confirming the synthetic pathway and ensuring that the label is in a stable position that will not undergo chemical exchange. This is a level of detail not readily available from mass spectrometry alone. rug.nlresearchgate.net

The use of NMR in analyzing deuterated standards is summarized in the table below.

| NMR Technique | Application for Deuterated Standards | Information Gained |

| ¹H NMR | Quantify residual protons at labeled sites. | Determination of the percentage of deuterium incorporation by measuring the decrease in the proton signal area. researchgate.net |

| ²H NMR | Direct detection of the deuterium nucleus. | Confirms the presence of deuterium and provides information about the chemical environment of the label. magritek.com |

| ¹³C NMR | Observe isotopic shifts on carbon atoms adjacent to deuterated sites. | Confirms the position of deuterium labeling and can be used for site-specific quantification. researchgate.net |

| qNMR | Quantitative analysis of isotopic enrichment. | Provides a precise measurement of the overall isotopic purity and abundance of the labeled compound. nih.gov |

In Vitro Research Paradigms Utilizing Mecamylamine D3 Hydrochloride

Receptor Binding Assays with Radiolabeled Ligands (e.g., [3H]-Nicotine)

Receptor binding assays are fundamental in neuropharmacology for determining the affinity of a compound for a specific receptor. In the context of nAChRs, Mecamylamine-d3 Hydrochloride is employed as a non-competitive antagonist. wikipedia.org This means it does not directly compete with agonists like nicotine (B1678760) for the same binding site but rather binds to a different site on the receptor-ion channel complex, effectively blocking its function.

In these assays, a radiolabeled ligand, such as [3H]-nicotine, is incubated with a preparation of tissues or cells expressing nAChRs. The amount of radioligand that binds to the receptors is then measured. To determine the binding characteristics of this compound, increasing concentrations of the unlabeled compound are added to the mixture. By displacing the radiolabeled ligand, it allows for the calculation of its inhibitory constant (Ki), a measure of its binding affinity. Studies have shown that nicotine exposure can alter the binding of mecamylamine (B1216088) to nAChRs. For instance, in rat brain membranes, high concentrations of nicotine have been observed to increase the specific binding of [3H]-mecamylamine. wikipedia.org

Cell Culture Models in Neuropharmacological Investigations

Cell culture models provide a controlled environment to study the cellular and molecular mechanisms of drug action. This compound is utilized in both immortalized cell lines and primary neuronal cultures to probe the intricacies of nAChR signaling.

Neuronal Cell Line Applications (e.g., SH-SY5Y cells)

The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neuropharmacological research as it endogenously expresses several nAChR subtypes. Mecamylamine has been instrumental in characterizing the role of these receptors in various cellular processes. For example, it has been shown to block the responses to nicotine in cultured SH-SY5Y cells. frontiersin.org In studies investigating the effects of chronic drug treatments, mecamylamine is used to confirm that the observed effects, such as increases in intracellular calcium mediated by nAChRs, are indeed receptor-specific. frontiersin.org Furthermore, research on the effects of acute nicotine exposure on gene expression in SH-SY5Y cells has utilized mecamylamine to demonstrate that the majority of nicotine-modulated genes are regulated through nAChR-mediated signaling pathways. frontiersin.org

Primary Neuronal Culture Studies (e.g., Mouse Cerebral Cortical Neurons)

Primary neuronal cultures, derived directly from animal brain tissue, offer a more physiologically relevant model system compared to cell lines. In studies using cultured mouse cerebral cortical neurons, mecamylamine has been used to investigate the long-term effects of nicotine exposure. For instance, it was demonstrated that mecamylamine could counteract the nicotine-induced up-regulation of L-type voltage-dependent calcium channels. frontiersin.org This highlights its utility in dissecting the complex downstream effects of nAChR activation in a more authentic neuronal environment.

Tissue Ex Vivo Studies (e.g., Dissected Hypothalamus, Rabbit Aorta)

Ex vivo tissue preparations allow for the study of drug effects on intact neural circuits and physiological responses in a controlled laboratory setting. This compound is applied to these isolated tissues to antagonize the effects of nicotinic agonists.

In studies with dissected hypothalamus, mecamylamine has been shown to antagonize the acetylcholine-mediated release of arginine vasopressin, demonstrating its ability to modulate neuroendocrine function at the tissue level. frontiersin.org In peripheral tissues, such as helically cut strips of rabbit aorta, mecamylamine has been observed to block histamine-induced contractions, suggesting a role for nicotinic-like receptors in vascular responses. researchgate.net

Functional Assays for Receptor Activity and Signaling Pathways

Functional assays are crucial for understanding the physiological consequences of receptor activation and blockade. This compound is a key pharmacological tool in these experiments to confirm the involvement of nAChRs in observed effects.

| Assay Type | Model System | Key Finding with Mecamylamine |

| Calcium Imaging | Cultured mouse cerebral cortical neurons | Counteracted KCl-induced 45Ca2+ influx via L-type voltage-dependent calcium channels after chronic nicotine exposure. frontiersin.org |

| Neurotransmitter Release | Nicotine-treated mice (in vivo model with ex vivo analysis) | Diminished accumbal dopamine (B1211576) release compared to control mice. frontiersin.org |

| Endothelial Tube Formation | Human Dermal Microvascular Endothelial Cells (HDMVECs) | Dose-dependently attenuated endothelial tube formation. researchgate.net |

These assays demonstrate the broad utility of mecamylamine in linking nAChR activity to specific cellular functions, from ion flux and neurotransmitter release to more complex processes like angiogenesis.

Transcriptomic and Proteomic Analysis of Receptor Subunit Expression

The long-term administration of nAChR ligands can lead to changes in the expression levels of different receptor subunits. While specific studies on this compound in this context are limited, research with mecamylamine provides valuable insights into how nAChR antagonists can influence receptor expression.

Continuous mecamylamine treatment has been reported to cause a brain region- and subtype-specific upregulation of nicotinic receptors. nih.gov In one study, chronic treatment with mecamylamine led to a significant increase in [3H]-nicotine binding in numerous brain regions, an effect that was even greater when co-administered with nicotine. However, this study did not find significant changes in the mRNA levels of the α4 or β2 subunits, suggesting that the upregulation may occur at the post-transcriptional level.

In proteomic studies, while mecamylamine itself may not have been the primary focus, it is an essential tool for validating the specificity of protein interactions with nAChRs. For instance, in studies evaluating the nAChR-associated proteome, mecamylamine could be used as a negative control to ensure that the identified proteins are indeed part of the nAChR complex. eneuro.org Furthermore, research has shown that while mecamylamine did not affect the expression of the enzyme serine racemase in PC-12 cells, other nAChR antagonists did, highlighting the complexity of nAChR-mediated regulation of protein expression. nih.gov

Genome-wide expression analysis in SH-SY5Y cells revealed that mecamylamine could block the expression changes of a majority of genes regulated by acute nicotine treatment, confirming the direct involvement of nAChRs in these transcriptional responses. frontiersin.org

Preclinical in Vivo Research Methodologies Involving Mecamylamine D3 Hydrochloride

Animal Models in Neuroscience and Neuropsychiatric Research

Preclinical research on the effects of nicotinic antagonism frequently employs various animal models to investigate the role of the cholinergic system in neurological and psychiatric conditions. While specific in vivo studies focusing solely on Mecamylamine-d3 Hydrochloride are not extensively detailed in the available literature, the methodologies used for its parent compound, Mecamylamine (B1216088) Hydrochloride, provide a framework for potential research applications. These models are crucial for understanding the behavioral and neurochemical consequences of blocking nicotinic acetylcholine (B1216132) receptors (nAChRs).

Rodent models, particularly mice and rats, are the most common subjects in this area of research. For instance, C57BL/6J mice are often used to study the antidepressant-like effects of nicotinic antagonists. medchemexpress.com Genetically modified animals, such as β2 knockout and α7 knockout mice, are also invaluable for dissecting the specific nAChR subunits involved in the observed effects. medchemexpress.com These models allow researchers to attribute the pharmacological actions of a compound to a particular receptor subtype, which is essential for understanding its mechanism of action.

In the context of neuropsychiatric research, animal models of depression, anxiety, and cognitive impairment are frequently utilized. The forced swim test (FST) and tail suspension test (TST) in mice are standard behavioral paradigms for assessing antidepressant-like activity. medchemexpress.com For cognitive studies, various mazes and operant conditioning tasks are employed to evaluate learning and memory.

Behavioral Phenotyping in Response to Nicotinic Antagonism

The administration of nicotinic antagonists can induce a range of behavioral changes, which are systematically quantified through behavioral phenotyping. This process involves a battery of tests designed to assess different domains of brain function.

Assessment of Cognitive Function

While specific data on this compound is limited, research with Mecamylamine Hydrochloride indicates that nicotinic antagonism can impact cognitive processes. The assessment of cognitive domains such as short-term working memory, visual and fine motor coordination, adaptive tracking, and learning is critical. Although not detailed in the context of this compound, tests like the Stroop test, saccadic reaction time, and smooth pursuit eye movements are standard for evaluating higher-order cognitive functions in clinical settings and can be adapted for preclinical models.

Mood and Affective State Assessments

The influence of nicotinic antagonism on mood is a significant area of investigation. Preclinical studies with Mecamylamine Hydrochloride have demonstrated antidepressant-like effects in behavioral paradigms such as the forced swim test and tail suspension test in mice. medchemexpress.com In these tests, a reduction in immobility time following drug administration is interpreted as an antidepressant-like response. medchemexpress.com These assessments are crucial for evaluating the potential therapeutic utility of nicotinic antagonists in mood disorders.

Table 1: Behavioral Tests for Mood and Affective State

| Test Name | Species | Measured Outcome | Interpretation of Effect |

|---|---|---|---|

| Forced Swim Test (FST) | Mice | Immobility time | Decreased immobility suggests antidepressant-like effects. medchemexpress.com |

Motor and Neuromuscular Function Assessment

Investigating the effects of a compound on motor function is essential to rule out confounding influences on other behavioral tests. While not specifically documented for this compound, assessments for catalepsy, a state of motor immobility, are important when studying centrally acting drugs. Standard tests include the bar test, where an animal's ability to move from an externally imposed posture is measured.

Neurochemical Analysis in Animal Brain Regions

Understanding the neurochemical changes induced by a nicotinic antagonist is fundamental to elucidating its mechanism of action. In vitro studies with Mecamylamine Hydrochloride have shown that it can modulate neurotransmitter systems. For example, it has been observed to increase the firing frequency of serotonin (B10506) (5-HT) neurons in the dorsal raphe nucleus (DRN). medchemexpress.com This effect is accompanied by an increase in glutamatergic input and a decrease in GABAergic input to these neurons. medchemexpress.com Future in vivo microdialysis studies in animal models could be employed to measure real-time changes in neurotransmitter levels in specific brain regions following the administration of this compound.

Chronic Administration Protocols and Receptor Adaptation Studies

The effects of long-term drug administration can differ significantly from acute effects due to neuroadaptive changes, such as receptor upregulation or downregulation. While chronic administration studies specifically involving this compound are not described in the provided information, protocols for its parent compound offer a template. For instance, continuous infusion via subcutaneous pumps has been used to deliver Mecamylamine Hydrochloride over several days in mice. medchemexpress.com Such chronic administration protocols are essential for investigating the long-term consequences of nicotinic receptor blockade and for assessing the sustained therapeutic potential and any adaptive changes in the cholinergic system.

Isotope-Labeled Compound Tracing in Preclinical Systems

The use of stable isotope-labeled compounds is a gold standard in preclinical pharmacokinetic (PK) research, which examines the journey of a drug through a biological system. eurisotop.com In this context, this compound is employed to trace the absorption, distribution, metabolism, and excretion (ADME) of mecamylamine in animal models. ijrpc.com The fundamental principle relies on the fact that the deuterium-labeled compound is biochemically almost identical to the unlabeled drug but can be unequivocally differentiated and quantified by mass spectrometry (MS). eurisotop.com

In a typical preclinical in vivo study, an animal model, such as a rat or mouse, is administered the unlabeled mecamylamine, while a known quantity of this compound is used as an internal standard. nih.goveupati.eu Biological samples, such as blood plasma, are collected over time. Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysts can precisely quantify the concentration of the unlabeled drug by comparing its signal intensity to that of the known concentration of the deuterated internal standard. nih.gov This method corrects for variations in sample preparation and instrument response, leading to highly accurate and reliable pharmacokinetic data. mdpi.com

This tracing methodology allows researchers to build a detailed profile of the drug's behavior in the body, which is essential for interpreting efficacy and toxicology data from animal studies. fda.gov

| Parameter | Description | Method of Determination | Significance in Preclinical Research |

| Cmax | The maximum concentration of the drug achieved in the plasma. | Derived from the plasma concentration-time curve after oral or intravenous administration. | Indicates the peak exposure to the drug. |

| tmax | The time at which Cmax is observed. | Measured directly from the plasma concentration-time curve. | Provides information on the rate of drug absorption. |

| AUC | Area Under the Curve; represents the total drug exposure over time. | Calculated from the plasma concentration-time curve. | A key parameter for assessing bioavailability and overall exposure. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Calculated from the dose and AUC. | Measures the body's efficiency in eliminating the drug. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov | Calculated from clearance and elimination rate constant. | Indicates the extent of drug distribution into tissues versus remaining in the plasma. nih.gov |

This table outlines key pharmacokinetic parameters typically determined in preclinical animal models using isotope-labeled compound tracing techniques. The data provides a quantitative understanding of the drug's disposition within a biological system.

In Vivo Imaging Techniques (e.g., Deuterium (B1214612) Metabolic Imaging)

Deuterium Metabolic Imaging (DMI) is an innovative and non-invasive in vivo imaging technique that leverages magnetic resonance imaging (MRI) to map metabolic pathways in three dimensions. nih.gov This method involves the administration of a substrate labeled with deuterium, which is then detected using deuterium MR spectroscopic imaging. DMI can visualize not only the location of the administered compound but also its conversion into downstream metabolites, providing a dynamic map of metabolic activity. nih.govmdpi.com

While this compound is primarily utilized for quantification in mass spectrometry, its deuterium label makes it theoretically detectable by deuterium MRI. The application of DMI with this specific compound is not yet documented in available literature; however, the methodology has been successfully demonstrated with other deuterated molecules, such as [6,6'-²H₂]glucose and [²H₃]acetate, to study metabolic processes in preclinical models. nih.govmeduniwien.ac.at

A representative preclinical DMI study involves administering a deuterated substrate to an animal model, such as a rat with a glioma. nih.gov The animal is then placed in an MRI scanner, and specialized deuterium MRSI sequences are used to acquire data over time. The resulting spectra can distinguish the signal of the deuterated substrate from its metabolic products, such as deuterated lactate (B86563) and glutamate (B1630785). This allows for the creation of high-contrast 3D maps that reveal metabolic differences between tissues. For example, in a rat glioma model, DMI using deuterated glucose clearly depicted the Warburg effect (a high rate of glycolysis followed by lactic acid fermentation) in tumor tissue compared to surrounding healthy brain tissue. nih.gov This technique offers a powerful, non-radioactive method for studying metabolic fluxes in real-time within a living organism. nih.govnih.gov

| Finding | Technique | Animal Model | Deuterated Substrate | Significance |

| Differential Metabolism in Tumor vs. Brain | Deuterium Metabolic Imaging (DMI) | Rat Glioma Model | [6,6'-²H₂]glucose | DMI generated high-contrast maps showing elevated labeled lactate in tumor tissue, visualizing the Warburg effect non-invasively. nih.gov |

| Mapping of TCA Cycle Flux | 3D DMI | Rat (Lean and Fatty Liver Models) | [²H₃]acetate | Demonstrated the feasibility of tracking acetate (B1210297) breakdown and its entry into the TCA cycle by detecting labeled glutamine/glutamate in the liver. meduniwien.ac.at |

| Imaging of Proliferating Cells | Deuterium MRI | Mouse Xenograft Model (Colorectal & Pancreatic Tumors) | Deuterated water (²H₂O) | Showed that systemic administration of ²H₂O leads to deuterium incorporation in rapidly proliferating tumor cells, allowing tumors to be distinguished from quiescent tissue. nih.gov |

This table summarizes key findings from representative preclinical studies using Deuterium Metabolic Imaging (DMI) with various deuterated substrates to illustrate the capabilities of the technology for in vivo metabolic research.

Future Research Directions and Theoretical Considerations for Deuterated Mecamylamine Derivatives

Development of Novel Deuterated Nicotinic Receptor Modulators